molecular formula C26H21ClN6O3S B11970536 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(2-nitrophenyl)allylidene)acetohydrazide CAS No. 307975-53-7

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-(2-nitrophenyl)allylidene)acetohydrazide

Cat. No.: B11970536
CAS No.: 307975-53-7
M. Wt: 533.0 g/mol
InChI Key: JKLPDUHNSFDVJJ-RBGQVUTESA-N
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Description

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structural features, including a triazole ring, chlorophenyl, p-tolyl, and nitrophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and p-tolyl groups. The final steps involve the addition of the thio group and the condensation with the nitrophenyl allylidene acetohydrazide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazole ring and aromatic groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups into the aromatic rings or the triazole ring.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, antifungal, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide
  • 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide

Uniqueness

The uniqueness of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(3-(2-nitrophenyl)allylidene)acetohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

307975-53-7

Molecular Formula

C26H21ClN6O3S

Molecular Weight

533.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H21ClN6O3S/c1-18-8-14-22(15-9-18)32-25(20-10-12-21(27)13-11-20)30-31-26(32)37-17-24(34)29-28-16-4-6-19-5-2-3-7-23(19)33(35)36/h2-16H,17H2,1H3,(H,29,34)/b6-4+,28-16+

InChI Key

JKLPDUHNSFDVJJ-RBGQVUTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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